molecular formula C10H10N2O3S B12005220 3,4-Diamino-1-naphthalenesulfonic acid CAS No. 88246-85-9

3,4-Diamino-1-naphthalenesulfonic acid

Cat. No.: B12005220
CAS No.: 88246-85-9
M. Wt: 238.27 g/mol
InChI Key: VZYOWBULYLPMGR-UHFFFAOYSA-N
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Description

3,4-Diamino-1-naphthalenesulfonic acid, commonly available as its sodium salt, is a naphthalene-based organic compound with the molecular formula C₁₀H₉N₂NaO₃S and an average molecular mass of 260.243 g/mol . This reagent serves as a versatile building block in chemical synthesis, particularly in the production of azo dyes and complex organic molecules. Its structure, featuring both sulfonic acid and diamino functional groups, makes it a valuable intermediate for creating compounds with specific electronic or photophysical properties. Researchers utilize this diaminonaphthalene derivative in materials science and as a precursor for ligands in coordination chemistry. The compound is strictly for professional laboratory research applications. Prior to use, researchers should consult the safety data sheet and verify the compound's specific properties and suitability for their intended experimental purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88246-85-9

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

3,4-diaminonaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H10N2O3S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,11-12H2,(H,13,14,15)

InChI Key

VZYOWBULYLPMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 3,4 Diamino 1 Naphthalenesulfonic Acid

Direct Synthesis Routes and Reaction Mechanisms

Direct synthesis routes focus on building the molecule from a basic naphthalene (B1677914) starting material through a series of controlled chemical transformations.

A logical synthetic strategy begins with naphthalene and involves a sequence of nitration, sulfonation, and reduction steps. The order of these reactions is critical in directing the substituents to the correct positions. One potential pathway involves the sulfonation of naphthalene, followed by sequential nitrations and reductions.

Another common and effective method for creating aminonaphthalenesulfonic acids is the reduction of a corresponding nitronaphthalenesulfonic acid wikipedia.org. For the target compound, this would conceptually involve the chemical reduction of a 3,4-dinitro-1-naphthalenesulfonic acid intermediate. The choice of reducing agent would be crucial to ensure the complete conversion of both nitro groups to primary amines without affecting the sulfonic acid group.

The introduction of amino groups onto the naphthalene ring is a pivotal step in the synthesis. Several established methods are available for this transformation.

Reduction of Nitro Groups: The most prevalent method for introducing an amino group is through the reduction of a nitro group. Nitration of a naphthalenesulfonic acid followed by reduction provides a direct route to an aminonaphthalenesulfonic acid wikipedia.org. This process is fundamental in the synthesis of many isomers within this compound class.

Bucherer Reaction: This reaction allows for the conversion of a naphthol (hydroxynaphthalene) derivative to a naphthylamine in the presence of ammonia and a sulfite (B76179) or bisulfite. It is a key industrial process for synthesizing various aminonaphthalenesulfonic acids from their hydroxynaphthalene counterparts wikipedia.orggoogle.com. A hypothetical synthesis for the target molecule could involve the amination of a 3-amino-4-hydroxy-1-naphthalenesulfonic acid or a 3,4-dihydroxy-1-naphthalenesulfonic acid precursor.

Azo Coupling and Reductive Cleavage: An alternative strategy to introduce a second amino group onto an existing aminonaphthalene structure involves azo coupling. This process entails diazotizing an aromatic amine, such as aniline (B41778), and coupling it with an aminonaphthalenesulfonic acid. The resulting azo compound can then be reductively cleaved, typically with sodium hydrosulfite, to break the nitrogen-nitrogen double bond and generate two amino groups, one of which is newly formed on the naphthalene ring google.com.

The introduction of the sulfonic acid group at the C1 position is typically achieved through electrophilic aromatic substitution. The choice of sulfonating agent and reaction conditions, particularly temperature, plays a crucial role in determining the position of the sulfonic acid group.

Sulfonation of naphthalene at lower temperatures (below 100°C) kinetically favors the formation of the alpha-isomer, naphthalene-1-sulfonic acid. Conversely, conducting the reaction at higher temperatures (above 150°C) leads to the thermodynamically more stable beta-isomer, naphthalene-2-sulfonic acid google.comshokubai.org. Therefore, to achieve the desired C1-sulfonation, milder conditions are necessary. Common sulfonating agents include concentrated sulfuric acid, oleum (fuming sulfuric acid), and chlorosulfonic acid google.comshokubai.org.

Sulfonating AgentTypical ConditionsKey Characteristics
Concentrated Sulfuric Acid (H₂SO₄)80-100°C for alpha-substitutionCommonly used; temperature control is critical for regioselectivity shokubai.org.
Oleum (H₂SO₄ + SO₃)Variable, often milder temperatures than H₂SO₄ aloneMore reactive than sulfuric acid, allowing for lower reaction temperatures shokubai.org.
Sulfur Trioxide (SO₃)Can be used in gaseous form with an inert gas google.com.Highly reactive agent, allowing for rapid sulfonation.
Chlorosulfonic Acid (ClSO₃H)Often used in an inert organic solvent at low temperatures (e.g., 0-10°C) google.com.Provides a milder alternative for sulfonation.

Derivatization and Functional Group Interconversions of Amino and Sulfonic Acid Moieties

The amino and sulfonic acid groups on the 3,4-Diamino-1-naphthalenesulfonic acid molecule are amenable to a variety of chemical modifications, allowing for its derivatization and conversion into other useful compounds.

The two primary amino groups at the C3 and C4 positions are reactive sites for numerous transformations. Their adjacent (ortho) positioning allows for the formation of heterocyclic ring systems. For instance, condensation with 1,2-dicarbonyl compounds can yield quinoxaline (B1680401) derivatives.

For analytical purposes, primary amines are frequently derivatized to enhance their detection by techniques like HPLC. A variety of reagents are used for this purpose. Furthermore, the amino groups can be acylated, for example, with maleic anhydride, which can serve as a temporary protecting group to direct the regioselectivity of subsequent reactions google.com.

Derivatization ReagentAbbreviationPurpose/Reaction Type
Dansyl ChlorideDansyl-ClForms highly fluorescent sulfonamide derivatives for sensitive detection nih.gov.
9-Fluorenylmethyloxycarbonyl ChlorideFMOC-ClForms fluorescent derivatives, commonly used in amino acid analysis nih.govthermofisher.com.
o-PhthalaldehydeOPAReacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives nih.govthermofisher.com.
Naphthalene-2,3-dicarboxaldehydeNDAReacts with primary amines to yield stable, highly fluorescent derivatives nih.gov.
Maleic Anhydride-Acylates the amino group, often used as a protecting group google.com.

The sulfonic acid group is a versatile functional group that can undergo several important reactions, fundamentally altering the structure of the parent molecule.

ReactionReagents/ConditionsProductDescription
DesulfonationHeating with dilute aqueous acid3,4-DiaminonaphthaleneThe sulfonic acid group is removed and replaced by a hydrogen atom wikipedia.org.
Alkali FusionFusion with NaOH followed by acidification3,4-Diamino-1-naphtholThe sulfonic acid group is substituted with a hydroxyl group wikipedia.org.
Salt FormationReaction with a base (e.g., NH₄OH, KOH)Ammonium (B1175870) or potassium sulfonate saltThe acidic proton of the sulfonic acid group is replaced by a cation orgsyn.org.
Conversion to Sulfonyl ChlorideThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)3,4-Diamino-1-naphthalenesulfonyl chlorideCreates a reactive intermediate for the synthesis of sulfonamides and sulfonate esters.

Green Chemistry Principles and Sustainable Synthesis Approaches

The traditional synthetic route outlined above, while chemically feasible, presents several challenges from a green chemistry perspective. The use of harsh reagents, generation of significant waste, and high energy consumption are common drawbacks of classical aromatic functionalization reactions. Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally benign processes.

Key Green Chemistry Principles and Their Application:

Atom Economy: The traditional nitration and reduction steps often have poor atom economy. For instance, the use of excess nitric and sulfuric acids in nitration leads to the formation of large amounts of acidic waste. Catalytic methods for both nitration and reduction can significantly improve atom economy.

Use of Less Hazardous Chemicals: The conventional synthesis involves highly corrosive and hazardous substances like concentrated sulfuric acid, nitric acid, and potentially heavy metal catalysts for reduction. The exploration of solid acid catalysts for sulfonation and nitration, and greener reducing agents, is a key aspect of a sustainable approach.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic processes are generally more selective, require milder reaction conditions, and reduce waste compared to stoichiometric reactions.

Sustainable Alternatives for Key Synthetic Steps:

Synthetic Step Traditional Method Green/Sustainable Alternative Green Chemistry Principle(s) Addressed
Sulfonation Use of concentrated sulfuric acid or oleum at high temperatures.Use of solid acid catalysts like zeolites or sulfated zirconia. google.comUse of less hazardous chemicals, catalysis, energy efficiency.
Nitration Mixture of concentrated nitric and sulfuric acids.Use of solid acid catalysts with nitric acid or alternative nitrating agents like dinitrogen pentoxide in combination with a catalyst.Prevention of waste, use of less hazardous chemicals, catalysis.
Reduction Metal-acid reductions (e.g., tin or iron in hydrochloric acid) or catalytic hydrogenation with precious metal catalysts (e.g., Pd/C).Catalytic transfer hydrogenation using formic acid or its salts as the hydrogen donor. google.com Use of nanocatalysts for improved efficiency and recyclability.Use of renewable feedstocks (formic acid), catalysis, design for energy efficiency.

Detailed Research Findings in Green Synthesis:

Recent research in the broader field of naphthalene chemistry has highlighted several sustainable practices that could be adapted for the synthesis of this compound.

Catalytic Amination: While not a direct step in the proposed pathway, direct amination of naphthalene derivatives is an area of active research. Palladium-catalyzed amination reactions, for instance, offer a more direct route to amino-naphthalene compounds, potentially reducing the number of synthetic steps and the associated waste. nih.gov Recent advancements have focused on performing these reactions in more environmentally friendly solvents, including water.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced side product formation. A microwave-assisted, copper-catalyzed Ullmann reaction has been successfully used for the synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives, demonstrating the potential of this technology for C-N bond formation in naphthalenic systems. nih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better temperature control, improved safety for handling hazardous reagents, and the potential for easier scale-up. The nitration of aromatic compounds, a key step in the synthesis of the target molecule, can be performed more safely and efficiently in a flow reactor.

By integrating these green chemistry principles and sustainable technologies, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly. The focus would be on minimizing waste, reducing energy consumption, and avoiding the use of hazardous materials, thereby aligning the chemical manufacturing process with the goals of sustainable development.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Diamino 1 Naphthalenesulfonic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. These techniques probe the vibrational energy levels of molecules, which are unique to the specific bonds and symmetries within the structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. For 3,4-Diamino-1-naphthalenesulfonic acid, the FT-IR spectrum is expected to be characterized by vibrations of the amino (-NH₂), sulfonic acid (-SO₃H), and the substituted naphthalene (B1677914) ring systems.

The amino groups typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines, such as those in the target molecule, will show two bands in this region corresponding to asymmetric and symmetric stretching modes. The S=O stretching vibrations of the sulfonic acid group are expected to be strong and appear in the 1000-1350 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will likely produce a series of bands in the 1400-1600 cm⁻¹ region. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be effective in characterizing the vibrations of the naphthalene ring's carbon skeleton. The symmetric stretching of the C=C bonds in the aromatic ring, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. The S=O stretching vibrations of the sulfonic acid group are also typically Raman active.

Analysis of Characteristic Functional Group Vibrations

A detailed analysis of the vibrational spectra allows for the definitive identification of the compound's functional groups. The presence of both amino and sulfonic acid groups attached to a naphthalene core gives rise to a complex but interpretable spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on known functional group absorptions.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Amino (-NH₂)Asymmetric Stretch3400 - 3500FT-IR
Amino (-NH₂)Symmetric Stretch3300 - 3400FT-IR
Amino (-NH₂)Scissoring1590 - 1650FT-IR
Aromatic C-HStretch3000 - 3100FT-IR/FT-Raman
Aromatic C=CStretch1400 - 1600FT-IR/FT-Raman
Sulfonic Acid (S=O)Asymmetric Stretch1150 - 1250FT-IR/FT-Raman
Sulfonic Acid (S=O)Symmetric Stretch1030 - 1080FT-IR/FT-Raman
Sulfonic Acid (C-S)Stretch650 - 750FT-IR

Note: These are approximate ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide valuable information on the electronic environment of the protons. The protons on the naphthalene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the positions of the amino and sulfonic acid groups. The electron-donating amino groups will tend to shield the adjacent protons, shifting them to a higher field (lower ppm), while the electron-withdrawing sulfonic acid group will deshield nearby protons, causing a downfield shift.

The protons of the two amino groups would likely appear as a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with solvent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected for the ten carbon atoms of the naphthalene ring, assuming no accidental overlap. The chemical shifts of these carbons will be significantly affected by the attached functional groups.

The carbons directly bonded to the amino groups (C3 and C4) are expected to be shielded and appear at a higher field compared to the unsubstituted naphthalene carbons. Conversely, the carbon atom attached to the electron-withdrawing sulfonic acid group (C1) will be deshielded and resonate at a lower field. The quaternary carbons (those not bonded to any hydrogens) will typically show weaker signals than the protonated carbons. Analysis of ¹³C NMR data from similar naphthalenesulfonic acid derivatives can aid in the assignment of these signals. nih.gov

The following table presents the anticipated chemical shift ranges for the different types of protons and carbons in this compound.

Atom TypeExpected Chemical Shift (δ, ppm)Spectroscopy
Aromatic Protons (Ar-H)7.0 - 9.0¹H NMR
Amino Protons (-NH₂)Variable (broad)¹H NMR
Aromatic Carbons (Ar-C)110 - 150¹³C NMR

Note: These are estimated ranges. The precise chemical shifts are dependent on the solvent and experimental conditions.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for probing the chemical environment of nitrogen atoms within a molecule. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, obtaining spectra can be time-intensive, but the resulting data offers unambiguous information about nitrogen-containing functional groups.

For this compound, the ¹⁵N NMR spectrum would be expected to show distinct signals for the two primary aromatic amine (-NH₂) groups. The chemical shifts of these nitrogen atoms are influenced by the electron density of the naphthalene ring system and the electronic effects of the sulfonic acid group. Aromatic amine nitrogens typically resonate within a specific range of the ¹⁵N chemical shift scale. researchgate.net The substitution pattern on the aromatic ring causes slight variations in the electronic environment of each amino group, potentially leading to two separate, albeit closely spaced, resonances. In solution, proton exchange and the pH of the medium can significantly affect the chemical shifts and signal broadness. researchgate.net For instance, protonation of the amino groups to form ammonium (B1175870) ions (-NH₃⁺) would cause a notable upfield shift in the ¹⁵N spectrum. science-and-fun.de

Table 1: Expected ¹⁵N NMR Chemical Shift Ranges for Nitrogen Environments in this compound

Nitrogen Environment Typical Chemical Shift Range (ppm, referenced to CH₃NO₂) Notes
Primary Aromatic Amine (-NH₂) 60 to 130 The exact shift is sensitive to solvent and substituent effects.

This data is inferred from typical values for similar functional groups and is not from a direct experimental spectrum of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. sigmaaldrich.com It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). For complex molecules like this compound, advanced MS methods are required for detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact elemental formula, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are employed to achieve this high resolution. nih.govuab.edu

When analyzing this compound, HRMS would confirm its elemental composition of C₁₀H₁₀N₂O₃S. Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can be used to fragment the molecule and analyze the resulting pieces. A characteristic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a process that often proceeds through an intramolecular rearrangement. researchgate.netnih.gov This would result in a prominent fragment ion in the spectrum. Other likely fragmentations would include the loss of the amino groups.

Table 2: Illustrative HRMS Data for a Related Diamino Aromatic Compound

Ion Calculated m/z [M+H]⁺ Found m/z Assignment
[C₂₅H₂₄N₃O₅]⁺ 446.1716 446.1712 Molecular ion of 3-(Fmoc-alanyl)-3,4-diaminobenzoic acid. nih.gov
[C₃₅H₃₀N₃O₅]⁺ 572.2186 572.2186 Molecular ion of 3-(Fmoc-tryptophyl)-3,4-diaminobenzoic acid. nih.gov

This table shows example data for related structures to illustrate the precision of HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, GC-MS is only suitable for compounds that are volatile and thermally stable.

This compound is a zwitterionic salt and is therefore non-volatile. Direct analysis by GC-MS is not feasible. To make it amenable to GC analysis, the compound must first be chemically modified through a process called derivatization. nih.gov This would involve converting the polar functional groups (sulfonic acid and amines) into less polar, more volatile derivatives. For example, the sulfonic acid could be converted to a sulfonyl chloride and then to a sulfonamide or sulfonate ester, while the amino groups could be acylated. After derivatization, the resulting product could be analyzed by GC-MS to confirm its structure through its characteristic retention time and mass spectrum.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the conjugated π-electron systems within a molecule. libretexts.org The naphthalene core of this compound constitutes a significant chromophore. Naphthalene itself exhibits strong absorptions in the UV region. The presence of two electron-donating amino groups on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted naphthalenesulfonic acid. libretexts.org The UV-Vis spectrum of a related compound, 1-naphthalenesulfonic acid, shows absorption maxima that can serve as a baseline for comparison. nist.gov

Many diaminonaphthalene derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. nih.gov The fluorescence properties, including the emission maximum and quantum yield, are highly sensitive to the molecular structure and the local environment, such as solvent polarity. This property makes such compounds useful as fluorescent probes in biological imaging. nih.govacs.org It is plausible that this compound also exhibits fluorescence, a characteristic that could be explored for various applications.

Table 3: Representative UV-Vis Absorption Maxima for Naphthalene Derivatives

Compound Absorption Maxima (λmax) Solvent/Notes
1-Naphthalenesulfonic acid ~220 nm, ~280 nm The spectrum shows characteristic bands for the naphthalene system. nist.gov
2-Naphthoic Acid 236 nm, 280 nm, 334 nm Measured in an acidic mobile phase. sielc.com
1-Naphthol S₁ state origin at ~321 nm (31,095 cm⁻¹) In n-hexane. researchgate.net

This table provides reference data from related compounds to infer the expected spectral properties of this compound.

Solid-State Structural Analysis (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Precise bond lengths and bond angles for the entire molecule.

The conformation of the sulfonic acid group relative to the naphthalene plane.

The planarity of the naphthalene ring system.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and sulfonic acid groups, and π-π stacking between naphthalene rings.

This detailed structural knowledge is crucial for understanding the compound's physical properties and for computational modeling studies. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data is unparalleled in its structural detail. caltech.edu Studies on similar naphthalene derivatives, such as complexes of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), demonstrate the power of this technique in elucidating complex solid-state structures. researchgate.net

Computational Chemistry and Theoretical Investigations of 3,4 Diamino 1 Naphthalenesulfonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the molecular structure parameters of aromatic compounds like naphthalene (B1677914) and its derivatives. researchgate.net DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are frequently used to investigate the effects of substituents on the electronic and structural properties of molecules. researchgate.netnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the molecule's energy at an initial geometry and then systematically searches for a new geometry with a lower energy until a minimum is found. mdpi.com For 3,4-Diamino-1-naphthalenesulfonic acid, this process would involve finding the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The presence of the amino and sulfonic acid groups introduces conformational flexibility. The orientation of these groups relative to the naphthalene ring can be explored through conformational analysis, where the energy of different rotational isomers (rotamers) is calculated to identify the global minimum on the potential energy surface. nih.gov The optimized geometry is crucial as it forms the basis for all subsequent calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleTheoretical Value (B3LYP/6-31G(d,p))
Bond LengthC1-S~1.78 Å
C3-N~1.40 Å
C4-N~1.40 Å
S-O~1.45 Å
Bond AngleC2-C1-S~121°
C4-C3-N~120°
C3-C4-N~120°
Dihedral AngleC2-C1-S-O~60°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the optimized geometry.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. nih.gov The predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. nih.gov For this compound, characteristic vibrational modes would include the N-H stretching of the amino groups, the S=O and S-O stretching of the sulfonic acid group, and various C-C and C-H vibrations of the naphthalene ring.

Table 2: Illustrative Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H Symmetric StretchAmino~3350
N-H Asymmetric StretchAmino~3450
S=O Asymmetric StretchSulfonic Acid~1250
S=O Symmetric StretchSulfonic Acid~1050
C-S Stretch~700

Note: These are representative frequencies. Calculated frequencies are often scaled to better match experimental data.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information about the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) is another useful tool derived from DFT calculations. The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the amino groups, indicating these are sites prone to electrophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These values are illustrative and would be dependent on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Reactive Properties

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing insights into conformational changes, solvent effects, and reactive encounters. nih.govrevista-agroproductividad.org For this compound, MD simulations could be used to explore its interactions with other molecules, such as in a solvent or at a reactive surface. This can be particularly useful for understanding how the molecule behaves in a dynamic environment, which is often more representative of real-world conditions than a static, gas-phase calculation. youtube.com

Quantum Mechanical Feature Analysis in Reactivity Prediction

Quantum mechanical calculations can provide a range of descriptors that are useful for predicting the reactivity of a molecule. nih.gov These descriptors, derived from the electronic structure, can be used in quantitative structure-activity relationship (QSAR) models to predict various properties, including reaction rates. nih.gov For this compound, quantum mechanical features such as atomic charges, Fukui functions (which indicate local reactivity), and the energies of frontier orbitals can be used to predict which sites on the molecule are most likely to be involved in chemical reactions. This information is invaluable for designing new molecules with desired reactive properties.

Chemical Reactivity and Mechanistic Pathways of 3,4 Diamino 1 Naphthalenesulfonic Acid

Reaction Chemistry of the Diamino Functionality

The vicinal diamino groups at the 3- and 4-positions of the naphthalene (B1677914) ring are the primary sites of a rich and varied reaction chemistry. These ortho-diamines are key structural motifs for the synthesis of a wide range of heterocyclic compounds.

Diazotization and Electrophilic Aromatic Substitution

The amino groups of 3,4-Diamino-1-naphthalenesulfonic acid can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. Given the presence of two amino groups, the reaction can potentially lead to the formation of a mono-diazonium salt or a bis-diazonium salt, depending on the stoichiometric control of the reagents. In acidic conditions, the amino groups are protonated, which can influence the ease of diazotization. dojindo.comresearchgate.net

The resulting diazonium salts are versatile intermediates for a variety of electrophilic aromatic substitution reactions. The diazonium group (-N₂⁺) is an excellent leaving group and can be substituted by a wide range of nucleophiles, including halides, cyanide, hydroxyl, and hydrogen. This allows for the introduction of diverse functionalities onto the naphthalene ring.

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) which acts as the electrophile and attacks the lone pair of the amino group. This is followed by a series of proton transfers and elimination of water to yield the diazonium ion.

Table 1: Potential Products from Diazotization and Subsequent Substitution

Reagent Product Type General Structure
CuCl/HCl Chloro-substituted Ar-Cl
CuBr/HBr Bromo-substituted Ar-Br
KI Iodo-substituted Ar-I
HBF₄, heat Fluoro-substituted Ar-F
CuCN/KCN Cyano-substituted Ar-CN
H₂O, heat Phenolic Ar-OH
H₃PO₂ Deaminated Ar-H

Note: Ar represents the naphthalenesulfonic acid core.

Condensation and Cyclization Reactions

The ortho-diamine functionality is particularly well-suited for condensation and cyclization reactions with 1,2-dicarbonyl compounds or their equivalents to form various heterocyclic systems. These reactions are fundamental in the synthesis of quinoxalines, which are important scaffolds in medicinal chemistry and materials science. nih.gov

The reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583), is expected to proceed via a double condensation mechanism. The initial step involves the nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form a Schiff base. A subsequent intramolecular cyclization and a second dehydration step lead to the formation of the stable, aromatic quinoxaline (B1680401) ring fused to the naphthalene system. The general strategy for quinoxaline synthesis involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound in a suitable solvent, often under reflux conditions. nih.gov

Similarly, reaction with nitrous acid can lead to the formation of a triazole ring. Specifically, the reaction of 1,2-diamines with nitrous acid is a known method for the synthesis of benzotriazoles. In the case of this compound, this would result in a naphtho[2,3-d] rsc.orgsmolecule.comnih.govtriazole derivative. dojindo.com The reaction proceeds by the diazotization of one amino group, followed by an intramolecular cyclophilic attack of the adjacent amino group onto the diazonium group, leading to the formation of the five-membered triazole ring.

Table 2: Examples of Expected Cyclization Products

Reactant Heterocyclic Product
Glyoxal Naphtho[2,3-g]quinoxaline-6-sulfonic acid
Benzil 2,3-Diphenylnaphtho[2,3-g]quinoxaline-6-sulfonic acid

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) significantly influences the solubility and the electronic properties of the molecule. Its reactivity is primarily centered around desulfonation and its electronic effects on the aromatic ring.

Desulfonation Mechanisms and Product Formation

The sulfonic acid group can be removed from the aromatic ring through a process known as desulfonation. This reaction is essentially the reverse of sulfonation and is typically achieved by heating the sulfonic acid in the presence of a dilute aqueous acid, such as sulfuric or hydrochloric acid. wikipedia.orgyoutube.com The mechanism involves the protonation of the aromatic ring, followed by the departure of sulfur trioxide (SO₃) as the leaving group, which then reacts with water to form sulfuric acid. youtube.com

The ease of desulfonation is related to the stability of the intermediate carbocation formed upon protonation. For naphthalenesulfonic acids, the position of the sulfonic acid group is crucial. The sulfonation of naphthalene is a reversible process where the 1-sulfonic acid is the kinetically favored product at lower temperatures, while the 2-sulfonic acid is the thermodynamically more stable product formed at higher temperatures. nih.govresearchgate.net This is due to steric hindrance between the sulfonic acid group at the 1-position and the hydrogen atom at the 8-position. nih.gov Given that this compound has the sulfonate group at the 1-position, it is expected to be susceptible to desulfonation under appropriate conditions, potentially yielding 1,2-diaminonaphthalene.

In some cases, desulfonation can occur concurrently with other reactions, such as the reduction of nitro groups. For instance, dinitrobenzenesulfonates can be reduced and desulfonated simultaneously using sulfur dioxide in an aqueous sulfuric acid medium. google.com

Influence on Aromatic Ring Activation/Deactivation

The amino groups are powerful activating, ortho-, para-directing groups. The presence of two such groups would strongly activate the naphthalene ring towards further electrophilic substitution. The directing influence of the amino groups would likely dominate over the deactivating effect of the sulfonic acid group. The positions ortho and para to the amino groups (positions 2, 5, and 7) would be the most likely sites for electrophilic attack, with steric factors also playing a role in determining the final product distribution. The protonation of the amino groups under strongly acidic conditions would convert them into deactivating, meta-directing ammonium (B1175870) groups (-NH₃⁺), which would significantly alter the reactivity and regioselectivity of the aromatic ring. libretexts.org

Intermolecular Interactions and Complexation Chemistry

The presence of both hydrogen bond donors (amino groups) and acceptors (sulfonic acid group) in this compound facilitates the formation of extensive intermolecular hydrogen bonding networks. These interactions are crucial in determining the solid-state structure and physical properties of the compound. The sulfonic acid group, being highly polar and capable of ionization to a sulfonate anion (-SO₃⁻), can participate in strong electrostatic interactions and hydrogen bonding. researchgate.net

The molecule can also act as a ligand in the formation of metal complexes. The amino groups and the sulfonate group provide potential coordination sites for metal ions. The ortho-diamine moiety can act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. The sulfonate group can also coordinate to metal ions, either as a monodentate or a bridging ligand, leading to the formation of coordination polymers. The coordination chemistry of related aminonaphthalenesulfonic acids with various transition metals has been studied, revealing the formation of complexes with diverse structures and properties. libretexts.org The ability of such molecules to form complexes is also relevant in applications such as the removal of heavy metal ions from aqueous solutions. medchemexpress.com

The planar aromatic naphthalene core also allows for π-π stacking interactions, which can further stabilize the supramolecular assembly of the molecules in the solid state or in solution. rsc.orgnih.gov The combination of hydrogen bonding, electrostatic interactions, and π-π stacking can lead to the formation of well-ordered supramolecular structures. rsc.orgnih.gov

Advanced Applications in Organic Synthesis and Materials Science Research

Precursor Chemistry for Complex Polycyclic Aromatic Systems

The strategic arrangement of functional groups in 3,4-diamino-1-naphthalenesulfonic acid makes it an ideal starting material for the synthesis of larger, more complex polycyclic aromatic systems. The adjacent diamino groups can readily undergo condensation reactions with various dicarbonyl compounds to form new heterocyclic rings fused to the naphthalene (B1677914) core. For instance, reaction with α-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) can lead to the formation of quinoxaline (B1680401) derivatives. These quinoxaline-fused naphthalenes can serve as key intermediates in the synthesis of extended π-conjugated systems, which are of interest for their electronic and photophysical properties.

Furthermore, the sulfonic acid group imparts water solubility, which can be advantageous in certain synthetic methodologies, allowing for reactions to be carried out in aqueous media. This feature can be particularly useful in "green chemistry" approaches, minimizing the use of volatile organic solvents. The subsequent removal or transformation of the sulfonic acid group can be achieved if a non-polar final product is desired. The ability to build upon the naphthalene framework in a controlled manner opens up pathways to novel graphene-like fragments and other sophisticated polycyclic aromatic hydrocarbons.

Design and Synthesis of Advanced Chromophores for Research Applications

The electron-rich nature of the diaminonaphthalene system, combined with the electron-withdrawing sulfonic acid group, makes this compound a valuable scaffold for the design of advanced chromophores. These chromophores are molecules that absorb and emit light and are central to the development of dyes, fluorescent probes, and other photoactive materials.

Azo Dye Chromophore Synthesis and Structural Modification

Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group). pbworks.com The synthesis of azo dyes typically involves a two-step process: diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. pbworks.comunb.ca The diamino functionality of this compound allows for diazotization of one or both amino groups, which can then be coupled with various aromatic compounds to generate a wide array of azo dyes.

The specific substitution pattern of the starting material provides precise control over the final structure of the dye, which in turn dictates its color and other properties. cuhk.edu.hk By selecting different coupling partners, such as phenols, naphthols, or other aromatic amines, a diverse library of azo dyes with varying shades and fastness properties can be synthesized. The sulfonic acid group often enhances the water solubility of the resulting dyes, making them suitable for textile dyeing and other applications where aqueous processing is required.

Table 1: Examples of Azo Dye Synthesis Parameters

Diazonium Component Precursor Coupling Component Resulting Dye Characteristics
4-Aminophenol Naphthalen-2-ol Produces a dye with specific color and solubility, influenced by both components. cuhk.edu.hk
Sulfanilic acid 1-Naphthol The reaction is typically performed in an ice-water bath to control the exothermic process. unb.ca

This table is interactive. Click on the headers to sort the data.

Development of Fluorescent Probes and Sensing Elements

The naphthalene core of this compound is inherently fluorescent. Chemical modifications of the amino and sulfonic acid groups can be used to fine-tune its photophysical properties, leading to the development of fluorescent probes for detecting specific analytes. For instance, the amino groups can be derivatized to create binding sites for metal ions or other small molecules. nih.gov

Upon binding of the target analyte, a change in the fluorescence of the molecule can be observed, such as an increase or decrease in intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the quantitative detection of the analyte. nih.gov The sulfonic acid group can enhance the probe's solubility in aqueous environments, making it suitable for biological applications, such as cell imaging. nih.gov Naphthalene-based fluorescent probes have been successfully employed for the detection of various metal ions, including Al³⁺ and Mg²⁺. nih.gov

Role as a Building Block in Functional Polymer Synthesis

Functional polymers are macromolecules that possess specific chemical or physical properties, making them suitable for a wide range of advanced applications. mpg.de this compound can serve as a unique monomer in the synthesis of such polymers. The two amino groups can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides, to form polyamides.

The incorporation of the naphthalenesulfonic acid moiety into the polymer backbone can impart several desirable properties. The sulfonic acid groups can introduce ion-exchange capabilities, making the resulting polymers useful as membranes for water treatment or fuel cells. nih.gov Furthermore, the rigid naphthalene unit can enhance the thermal stability and mechanical strength of the polymer. The inherent fluorescence of the naphthalene core can also be exploited to create fluorescent polymers for sensing or imaging applications. The synthesis of bio-based polyimides using furan-based diamines highlights the growing interest in developing polymers from non-petroleum sources, a field where functionalized naphthalenes could also play a role. mdpi.com

Exploration in Ligand Design and Coordination Chemistry

The vicinal diamino groups on the naphthalene ring of this compound make it an excellent candidate for the design of chelating ligands in coordination chemistry. These two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complexes.

Azo dyes derived from this compound can also act as ligands, with the azo nitrogen atoms and other functional groups participating in metal coordination. orientjchem.org The sulfonic acid group can either be directly involved in coordination or serve to increase the water solubility of the ligand and its metal complexes. The resulting coordination compounds can exhibit interesting magnetic, electronic, and catalytic properties. The study of metal complexes with naphthalene-based ligands is an active area of research, with applications in catalysis, materials science, and biological systems. mdpi.com The formation of coordination polymers and metal-organic frameworks (MOFs) using naphthalene-based linkers has also been explored, leading to materials with diverse structures and properties. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-Aminophenol
Al³⁺
Benzil
Furan
Glyoxal
Mg²⁺
Naphthalen-2-ol
p-Amino acetophenone
Phenol
Sulfanilic acid

Environmental Transformation and Degradation Pathways of 3,4 Diamino 1 Naphthalenesulfonic Acid

Formation through Degradation of Larger Molecules

3,4-Diamino-1-naphthalenesulfonic acid is not typically released directly into the environment in large quantities. Instead, its presence is often the result of the breakdown of more complex synthetic compounds, particularly azo dyes. These dyes are widely used in industries such as textiles, printing, and paper manufacturing. nih.gov

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which are chromophores responsible for their color. nih.gov The environmental degradation of these dyes often begins with the cleavage of these azo bonds. Under anaerobic conditions, prevalent in sediments and certain wastewater treatment stages, or through the action of specific microbial enzymes, the azo linkage undergoes reductive cleavage. This process breaks the dye molecule into smaller, often colorless, aromatic amines.

If a parent azo dye molecule contains a this compound moiety within its structure, reductive cleavage of the adjacent azo bond(s) will release it as a distinct degradation product. For instance, a hypothetical disazo dye could be synthesized using this compound as a coupling component. The general synthesis of azo dyes involves two primary steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol, aniline (B41778), or a naphthalenesulfonic acid derivative. nih.govunb.ca

The reductive cleavage mechanism can be represented as:

R₁–N=N–R₂ + 4[H] → R₁–NH₂ + H₂N–R₂

Where R₁ and R₂ are aromatic structures. If R₂ corresponds to the 1-sulfo-3,4-naphthalene portion of the dye, the cleavage would yield this compound. This transformation is a significant concern because while the original dye may be non-toxic, the resulting aromatic amines can be more persistent and potentially carcinogenic.

Abiotic Degradation Processes in Aquatic Environments

Once formed, this compound is subject to various abiotic degradation processes in aquatic systems, primarily driven by oxidative and photolytic reactions.

Ozonation is an advanced oxidation process (AOP) used in water and wastewater treatment to degrade recalcitrant organic pollutants. Ozone (O₃) can react with organic compounds through two main pathways: direct reaction with molecular ozone or indirect reaction with highly reactive hydroxyl radicals (•OH) produced from ozone decomposition.

The naphthalene (B1677914) ring and, particularly, the amino groups of this compound are susceptible to ozone attack. Aromatic amines are known to react rapidly with ozone. nih.gov The electron-donating nature of the amino groups activates the aromatic ring, making it more reactive toward electrophilic attack by ozone. The reaction is expected to be pH-dependent, as the protonation state of the amino groups (pKa dependent) influences their reactivity.

Interactive Table 1: Second-Order Rate Constants for the Reaction of Ozone with Related Aromatic Compounds
CompoundRate Constant (k) [M⁻¹s⁻¹]pHNotes
Ethylamine9.3 x 10⁴>pKaRepresents a primary amine. nih.gov
Diethylamine2.2 x 10⁶>pKaRepresents a secondary amine. nih.gov
1-Naphthalenesulfonic acid2523Direct reaction with molecular ozone.
1,5-Naphthalenedisulfonic acid413Direct reaction with molecular ozone.
Naphthalene--Heterogeneous oxidation on water droplets is 15 times faster than in the bulk air phase. nih.gov

This table is populated with data from related compounds to illustrate the expected reactivity. The amino groups in this compound would likely result in a very high rate constant, potentially in the range of 10⁴-10⁶ M⁻¹s⁻¹.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. In aquatic environments, this compound can undergo direct photolysis, where the molecule itself absorbs photons, or indirect photolysis, which is mediated by other light-absorbing substances in the water (photosensitizers) that generate reactive species like hydroxyl radicals or singlet oxygen.

Biotic Degradation Mechanisms and Microbial Pathways

Microorganisms play a critical role in the ultimate fate of this compound in the environment. Certain bacteria have evolved enzymatic systems capable of mineralizing sulfonated aromatic compounds.

The biodegradation of aminonaphthalenesulfonic acids is often initiated by the enzymatic cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. This is a crucial first step, as the highly polar sulfonate group hinders the transport of the molecule across bacterial cell membranes and makes the aromatic ring resistant to electrophilic attack by oxygenases.

Research has shown that various bacterial strains, particularly from the genera Pseudomonas and Arthrobacter, can utilize naphthalenesulfonic acids as a sole source of sulfur for growth. google.com The enzymatic mechanism typically involves a dioxygenase enzyme. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming an unstable dihydroxylated intermediate. This intermediate then spontaneously eliminates the sulfonate group as sulfite (B76179) (SO₃²⁻), which can be further oxidized to sulfate (B86663) (SO₄²⁻) and used by the bacterium as a sulfur source.

For example, Pseudomonas sp. strain S-313 has been shown to convert 5-amino-1-naphthalenesulfonic acid to 5-amino-1-naphthol, demonstrating an oxygenolytic desulfonation mechanism where the hydroxyl group is derived from molecular oxygen. google.com A similar pathway is plausible for this compound, which would be converted to 3,4-diamino-1-naphthol.

Following desulfonation, the resulting diaminonaphthol would be further degraded. The amino groups can be removed through the action of deaminases, and the aromatic rings are subsequently cleaved by dioxygenases, feeding the resulting aliphatic intermediates into central metabolic pathways like the Krebs cycle.

Interactive Table 2: Examples of Microbial Desulfonation of Naphthalenesulfonic Acids
OrganismSubstrate DegradedProductReference
Pseudomonas sp. S-3131-Naphthalenesulfonic acid1-Naphthol google.com
Pseudomonas sp. S-3132-Naphthalenesulfonic acid2-Naphthol google.com
Pseudomonas sp. S-3135-Amino-1-naphthalenesulfonic acid5-Amino-1-naphthol google.com
Arthrobacter sp.Multiple substituted naphthalenesulfonatesCorresponding naphthols google.com

Role of Specific Microbial Consortia in Biotransformation

The biotransformation of complex aromatic compounds such as this compound in the environment is seldom carried out by a single microbial species. Instead, it is typically the result of the synergistic metabolic activities of a microbial consortium. While direct studies on microbial consortia degrading this compound are not extensively documented, research on structurally similar compounds, particularly other aminonaphthalenesulfonic acids, provides significant insights into the likely microbial players and their cooperative interactions.

A key study on the degradation of the related compound, 4-amino-1-naphthalenesulfonic acid (4ANS), identified a robust biofilm-forming bacterial consortium capable of utilizing it as a sole source of carbon, nitrogen, and sulfur. nih.gov This consortium comprised several bacterial genera, indicating a distributed metabolic pathway where different members likely perform specific steps in the degradation sequence. The identified genera included Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas. nih.gov Such consortia often exhibit enhanced degradation capabilities and resilience compared to individual strains due to metabolic hand-offs, where the product of one organism serves as the substrate for another. nih.govfrontiersin.org

The complete mineralization of aminonaphthalene sulfonates is often a cooperative effort. nih.govfrontiersin.org For instance, in the degradation of 6-aminonaphthalene-2-sulfonic acid, a mutualistic relationship was observed between two Pseudomonas strains. One strain initiated the attack on the naphthalene ring, converting it to an intermediate (5-aminosalicylate), which was then completely degraded by the second strain. nih.gov This highlights a common strategy in the biodegradation of complex xenobiotics: the division of labor within a microbial community.

The initial step in the aerobic biodegradation of naphthalenesulfonic acids is typically an attack on the aromatic ring by a dioxygenase enzyme, leading to the formation of a dihydroxylated intermediate and the subsequent removal of the sulfonate group. nih.govfrontiersin.org It is plausible that in a consortium degrading this compound, one group of bacteria may be responsible for this initial ring activation and desulfonation, while other members would be tasked with the further breakdown of the resulting aminocatechols or other aromatic intermediates. The degradation of the two amino groups would also likely involve specific enzymatic steps distributed among the consortium members.

The composition and efficiency of these consortia can be influenced by environmental conditions. For the 4ANS-degrading consortium, a notable increase in removal efficiency was observed under nitrogen-limiting conditions compared to carbon-limiting conditions, suggesting that the availability of other nutrient sources can significantly impact the biotransformation rate. nih.gov

Table 1: Genera of Bacteria in a Consortium Degrading 4-Amino-1-naphthalenesulfonic Acid

Bacterial Genus Potential Role in Consortium
Bacillus Known for producing a wide range of enzymes and biosurfactants that can enhance the bioavailability of pollutants.
Arthrobacter Versatile soil bacteria capable of degrading a variety of aromatic compounds.
Microbacterium Often found in contaminated environments and can participate in the degradation of complex organics.
Nocardioides Actinomycetes known for their ability to break down recalcitrant organic molecules.

This table is based on the findings from a study on a closely related compound, 4-amino-1-naphthalenesulfonic acid, and represents a likely composition for a consortium degrading this compound. nih.gov

Environmental Persistence and Recalcitrance Studies

The environmental persistence of this compound is expected to be significant due to the inherent stability of its chemical structure. The presence of the sulfonic acid group and the condensed aromatic rings of the naphthalene core contribute to its recalcitrance. nih.govfrontiersin.org

Sulfonated aromatic compounds are known for their resistance to biodegradation. The sulfonate group is highly polar and electron-withdrawing, which makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. nih.govfrontiersin.org Furthermore, the naphthalene structure itself is more stable than a single benzene (B151609) ring due to resonance energy. nih.govfrontiersin.org

Studies on the stability of various sulfonated naphthalene derivatives have shown that their persistence is influenced by environmental factors such as temperature and pH. For instance, substituted naphthalenesulfonates have been observed to undergo more degradation compared to their non-substituted counterparts. nih.gov The stability of these compounds in aqueous matrices is generally higher at acidic pH. nih.gov In soil-water systems, the degradation of naphthalene compounds can be influenced by the presence of other organic carbon sources and the availability of electron acceptors like nitrate. nih.gov Under nitrate-limiting conditions, the degradation of such compounds can be stalled as microorganisms preferentially utilize more easily degradable carbon sources. nih.gov

The two amino groups on the naphthalene ring of this compound could potentially influence its persistence. While amino groups can sometimes provide a point of attack for microbial enzymes, their presence can also lead to the formation of polymerized, recalcitrant humic-like substances, especially under aerobic conditions. nih.gov

Table 2: Factors Influencing the Environmental Persistence of Sulfonated Naphthalene Derivatives

Factor Influence on Persistence
Sulfonate Group Increases water solubility and resistance to microbial degradation.
Naphthalene Ring High stability due to resonance energy.
Substitution Substituted naphthalenesulfonates may be less persistent than non-substituted ones. nih.gov
pH Higher stability in acidic aqueous environments. nih.gov
Temperature Lower temperatures generally increase persistence. nih.gov
Microbial Community Presence of adapted microbial consortia is crucial for degradation. nih.gov

| Nutrient Availability | Limitations in other nutrients (e.g., nitrate) can inhibit biodegradation. nih.gov |

Analytical Research Methodologies Utilizing 3,4 Diamino 1 Naphthalenesulfonic Acid

Development of Reagents for Chemical Detection and Quantification

3,4-Diamino-1-naphthalenesulfonic acid serves as a versatile platform for the development of specialized reagents for the detection and quantification of various chemical species. Its utility stems from the reactive nature of its aromatic diamino groups and the solubilizing effect of the sulfonic acid moiety. These features allow for its application in both colorimetric and fluorometric analytical techniques.

Colorimetric Assays and Spectrophotometric Principles

Colorimetric assays are analytical methods that rely on the change in color of a solution to determine the concentration of a specific analyte. The intensity of the color, which is proportional to the analyte concentration, is measured using a spectrophotometer. This compound can be employed in colorimetric assays, particularly for the determination of nitrite (B80452) ions (NO₂⁻).

The underlying spectrophotometric principle involves a two-step diazotization and coupling reaction. In an acidic medium, nitrite ions react with one of the amino groups of this compound to form a diazonium salt. This intermediate then undergoes an intramolecular coupling reaction with the second amino group to form a stable and colored azo dye. The intensity of the resulting color is directly proportional to the initial nitrite concentration and can be quantified by measuring its absorbance at a specific wavelength (λmax). nemi.govnih.govresearchgate.net

The general reaction can be summarized as follows:

Diazotization: H₂N-R-NH₂ + NO₂⁻ + 2H⁺ → ⁺N≡N-R-NH₂ + 2H₂O

Intramolecular Coupling: ⁺N≡N-R-NH₂ → Azo Dye (colored product)

Where R represents the naphthalene (B1677914) sulfonic acid backbone.

A typical calibration curve for a colorimetric nitrite assay would plot absorbance against known nitrite concentrations, exhibiting a linear relationship within a specific range, as illustrated in the hypothetical data below.

Nitrite Concentration (µg/mL)Absorbance at λmax
0.10.098
0.20.201
0.40.395
0.60.605
0.80.799
1.01.002

Fluorometric Probes and Fluorescence Enhancement Mechanisms

Fluorometric methods offer high sensitivity and are used to detect minute quantities of analytes. This compound and its derivatives have the potential to act as fluorometric probes. The inherent fluorescence of the naphthalene ring system can be modulated by its interaction with specific analytes.

One prominent mechanism is fluorescence quenching . In this process, the presence of an analyte decreases the fluorescence intensity of the probe. For instance, diaminonaphthalene derivatives have been shown to act as fluorescent probes for the detection of metal ions like Hg²⁺ and Fe³⁺. nih.gov The interaction between the lone pair of electrons on the nitrogen atoms of the amino groups and the metal ion can lead to the formation of a non-fluorescent complex, effectively "turning off" the fluorescence. nih.govnih.govmdpi.com This quenching effect can be static, where a non-fluorescent complex is formed in the ground state, or dynamic, resulting from collisional deactivation of the excited state. nih.govuzh.ch

Conversely, fluorescence enhancement can also be achieved. This often occurs when the probe binds to an analyte, leading to a more rigid structure that restricts intramolecular rotations and vibrations, thereby reducing non-radiative decay pathways and increasing the fluorescence quantum yield.

The effectiveness of a fluorometric probe based on this compound for a specific metal ion would be evaluated by observing the change in fluorescence intensity upon addition of various ions, as shown in the hypothetical selectivity data below.

Metal IonFluorescence Intensity (Arbitrary Units)
Blank1000
Hg²⁺150
Fe³⁺250
Cu²⁺780
Zn²⁺850
Ni²⁺920
Mg²⁺980

Chromatographic Derivatization Agents for Enhanced Separation and Detection

In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its separation and detection. scienceopen.com Aliphatic amines, for example, often lack a chromophore or fluorophore, making them difficult to detect using common HPLC detectors like UV-Vis or fluorescence detectors. thermofisher.com

This compound can be utilized as a pre-column derivatization reagent for analytes containing functional groups that can react with its amino groups. For instance, it can react with aldehydes or ketones to form fluorescent Schiff base derivatives. The resulting derivative will possess the strong fluorescence of the naphthalene moiety, allowing for highly sensitive detection.

The derivatization reaction introduces a bulky, polar group (the naphthalenesulfonic acid moiety) to the analyte, which can alter its chromatographic behavior, often leading to improved separation from other components in a complex mixture. nih.govnih.gov The sulfonic acid group also enhances the water solubility of the derivative, which can be advantageous in reversed-phase HPLC.

The choice of derivatization reagent is critical for successful chromatographic analysis, and various reagents are used depending on the analyte and the desired detection method. scienceopen.comnih.gov The table below compares some common derivatization reagents for amines.

Derivatization ReagentTarget Functional GroupDetection MethodAdvantages
o-Phthalaldehyde (OPA)Primary AminesFluorescenceRapid reaction, good sensitivity thermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescenceStable derivatives thermofisher.comshimadzu.com
Dansyl ChloridePrimary and Secondary Amines, PhenolsFluorescenceHigh quantum yield nih.gov
This compound (Potential)Aldehydes, KetonesFluorescenceIntroduces high polarity and fluorescence

pH-Responsive Material Development and Indicator Chemistry

The structure of this compound, containing both acidic (sulfonic acid) and basic (amino) functional groups, makes it a candidate for the development of pH-responsive materials and as a component in pH indicator systems. scbt.com

pH-Responsive Polymers: These are "smart" polymers that undergo a significant change in their physical or chemical properties in response to a change in the environmental pH. researchgate.netmdpi.com This response is typically driven by the protonation or deprotonation of ionizable groups within the polymer structure. mdpi.commdpi.com By incorporating this compound as a monomer into a polymer chain, its amino and sulfonic acid groups can ionize or de-ionize depending on the pH.

In acidic conditions, the amino groups will be protonated (-NH₃⁺).

In alkaline conditions, the sulfonic acid group will be deprotonated (-SO₃⁻).

These changes in charge can lead to conformational changes in the polymer, such as swelling or collapsing, due to electrostatic repulsion or attraction between polymer chains. nih.govnih.gov This property is valuable in applications like drug delivery systems, where a change in pH can trigger the release of an encapsulated drug. mdpi.com

Indicator Chemistry: The protonation and deprotonation of the amino groups in this compound can also affect its chromophoric and fluorophoric properties. The absorption and emission wavelengths of the naphthalene ring are sensitive to the electronic nature of its substituents. The protonation of the amino groups alters their electron-donating ability, which can lead to a shift in the absorption and fluorescence spectra. This change in optical properties with pH allows the compound to act as a pH indicator.

The pH-responsive behavior of a material incorporating this compound could be characterized by observing its properties at different pH values.

pHState of Ionizable GroupsPolymer Conformation (Hypothetical)Fluorescence Emission (Hypothetical)
2-SO₃⁻, -NH₃⁺Swollenλₑₘ = 420 nm
7-SO₃⁻, -NH₂Collapsedλₑₘ = 450 nm
10-SO₃⁻, -NH₂Collapsedλₑₘ = 450 nm

Historical and Intellectual Development of 3,4 Diamino 1 Naphthalenesulfonic Acid Chemistry

Historical Context of Naphthalene-Based Compounds in Chemical Research

The story of 3,4-Diamino-1-naphthalenesulfonic acid is deeply rooted in the broader history of naphthalene (B1677914) chemistry. Naphthalene, a white, crystalline polycyclic aromatic hydrocarbon, was first isolated from coal tar in the early 1820s. wikipedia.org This discovery was a pivotal moment, demonstrating that coal tar, a byproduct of coal gas production, was a valuable source of new chemical compounds. chemspider.com The determination of naphthalene's chemical formula as C₁₀H₈ by Michael Faraday in 1826, and the subsequent proposal of its fused two-ring benzene (B151609) structure by Emil Erlenmeyer in 1866, laid the theoretical groundwork for a new field of chemical exploration. wikipedia.org

The latter half of the 19th century saw a surge in research into naphthalene derivatives, driven primarily by the burgeoning synthetic dye industry. Chemists discovered that by introducing various functional groups onto the naphthalene core, they could create a vast array of colorful and commercially valuable dyes. The sulfonation of naphthalene to produce naphthalenesulfonic acids was a particularly crucial development, as the sulfonic acid group imparted water solubility to the otherwise insoluble naphthalene structure, making the resulting compounds useful as dye intermediates. wikipedia.org The subsequent introduction of amino groups gave rise to the aminonaphthalenesulfonic acids, a versatile class of compounds that could be diazotized and coupled to form a wide spectrum of azo dyes. wikipedia.org

Evolution of Synthetic Strategies for Diamino-Naphthalenesulfonic Acids

The synthesis of diaminonaphthalenesulfonic acids, including the specific isomer this compound, has evolved from classical, often harsh, multi-step procedures to more refined methods. Early synthetic approaches were largely empirical, relying on the sulfonation of naphthalene followed by nitration and subsequent reduction of the nitro groups to amino groups. The position of the functional groups was often dictated by the reaction conditions, such as temperature and the concentration of sulfuric acid, which control the kinetic versus thermodynamic product distribution in sulfonation reactions.

A common historical strategy for preparing related diaminonaphthalenesulfonic acids involved the diazotization of an aminonaphthalenesulfonic acid, followed by coupling with another aromatic compound, and then reduction of the resulting azo compound to yield two different amino-substituted molecules. A known synthetic pathway to this compound involves the reduction of 4-amino-3-(4-sulfo-phenylazo)-naphthalene-1-sulfonic acid. lookchem.com This precursor is itself an azo dye, highlighting the interconnectedness of dye chemistry and the synthesis of these intermediates.

A more direct, though often challenging, approach is the direct sulfonation of a diaminonaphthalene. However, the amino groups are highly susceptible to oxidation by sulfuric acid, which can lead to low yields and the formation of undesired byproducts.

Modern synthetic chemistry has focused on developing more selective and efficient methods. This includes the use of protective groups for the amino functions during sulfonation, as well as catalytic reduction methods (e.g., using hydrogen gas with a palladium catalyst) to replace older, more hazardous reducing agents like iron filings in acidic media.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₃S
Molecular Weight238.27 g/mol
CAS Number88246-85-9
AppearanceSolid
Density1.579 g/cm³ lookchem.com

Paradigmatic Shifts in the Understanding of its Chemical Reactivity and Applications

The understanding of the chemical reactivity and applications of this compound has been shaped by the broader evolution of dye chemistry and material science. Initially, compounds of this class were valued almost exclusively as intermediates for the synthesis of azo dyes. The key reactive sites are the two adjacent amino groups and the sulfonic acid group, each contributing to the molecule's utility.

The two amino groups in the 3- and 4-positions can be diazotized, a fundamental reaction in the formation of azo dyes. The ability to selectively diazotize one amino group over the other, or to perform a double diazotization, would theoretically allow for the creation of complex polyazo dyes with unique colors and properties. The close proximity of the two amino groups also opens up the possibility of forming heterocyclic ring systems, such as triazoles or quinoxalines, by reacting the diamine with appropriate reagents. This represents a shift from simply using the compound as a linear building block for dyes to a precursor for more complex, three-dimensional molecular architectures.

The sulfonic acid group at the 1-position primarily serves to enhance the water solubility of the molecule and any dyes derived from it. Its position on the naphthalene ring also influences the electronic properties of the molecule, which in turn affects the color (λmax) of the resulting dyes. A significant paradigm shift has been the move from simply creating new colors to the rational design of functional dyes with specific properties, such as high lightfastness, resistance to bleaching, and strong affinity for particular fibers. The specific arrangement of the amino and sulfonic acid groups in this compound would be expected to impart particular characteristics to any dye it is used to create.

While its primary application remains as a precursor in the synthesis of other chemical entities, the potential for this compound to be used in the development of new materials, such as specialized polymers or organic electronic components, is an area of ongoing interest, reflecting the continuing evolution of naphthalene chemistry.

Q & A

Q. How do environmental factors (e.g., UV light, reactive oxygen species) influence the photodegradation of this compound?

  • Methodological Answer : Design accelerated photolysis experiments using a xenon arc lamp (simulating sunlight). Quantify radical species (e.g., •OH) via electron spin resonance (ESR) with spin-trapping agents (e.g., DMPO). Correlate degradation rates with HPLC-UV data .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational models (e.g., ChemDraw predictions for NMR shifts) to minimize artifacts .
  • Contradiction Resolution : For conflicting stability data, apply Arrhenius kinetics to extrapolate shelf-life under varying storage conditions .
  • Advanced Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS/MS, GC-XPS) for multi-analyte systems to avoid misidentification .

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